2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Overview
Description
The compound “2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide” is also known by the synonyms LX2343 and has the molecular formula C22H19ClN2O6S . It has a molecular weight of 474.9 g/mol . The IUPAC name for this compound is 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide .
Molecular Structure Analysis
The molecular structure of this compound includes functional groups such as benzenesulfonyl, chloro, methoxyanilino, and benzodioxol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 474.9 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 103 Ų . The compound has a complexity of 741 .Scientific Research Applications
Application in Ameliorating Cognitive Deficits in Alzheimer’s Disease Model Mice
Specific Scientific Field
Neuroscience, specifically Alzheimer’s Disease Research .
Summary of the Application
LX2343 has been shown to ameliorate cognitive deficits in Alzheimer’s disease model mice by targeting both amyloid β production and clearance .
Methods of Application or Experimental Procedures
The study used cell-based assays for screening anti-amyloid compounds by assessing Aβ accumulation in HEK293-APP sw and CHO-APP cells, and Aβ clearance in primary astrocytes and SH-SY5Y cells after the cells were treated with Streptozotocin (STZ) in the presence of LX2343 . Autophagic flux was observed using confocal laser scanning microscopy . APP/PS1 transgenic mice were administered LX2343 (10 mg·kg-1·d , ip) for 100 days .
Results or Outcomes
After LX2343 administration, cognitive ability of the mice was evaluated using Morris water maze test, and senile plaques in the brains were detected using Thioflavine S staining . The study found that LX2343 ameliorates AD-relevant pathogenesis and cognitive deficits .
Application in Alleviating Cognitive Impairments in Alzheimer’s Disease Model Rats
Summary of the Application
LX2343 has been demonstrated to alleviate cognitive impairments in Alzheimer’s disease model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy .
Methods of Application or Experimental Procedures
Streptozotocin (STZ) was used to induce oxidative stress in neuronal cells in vitro and in Alzheimer’s disease model rats that were made by intracerebroventricular injection of STZ (3 mg/kg, bilaterally) . Morris water maze test was used to evaluate the cognitive dysfunction in ICV-STZ rats . LX2343 was administered to the rats (7, 21 mg·kg-1·d-1, ip, for 5 weeks) .
Results or Outcomes
LX2343 was found to restore the integrity of mitochondrial function and morphology, increase ATP biosynthesis, and reduce ROS accumulation in the neuronal cells . In addition, LX2343 was found to be a non-ATP competitive GSK-3β inhibitor with IC50 of 1.84±0.07 μmol/L, and it potently inhibited tau hyperphosphorylation in the neuronal cells . In ICV-STZ rats, administration of LX2343 efficiently improved their cognitive deficits .
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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